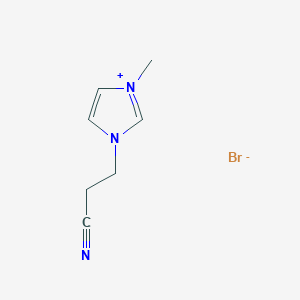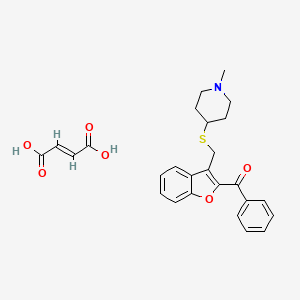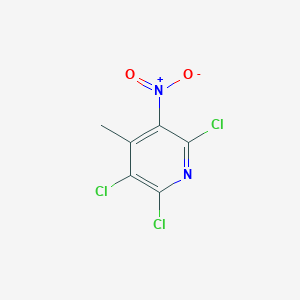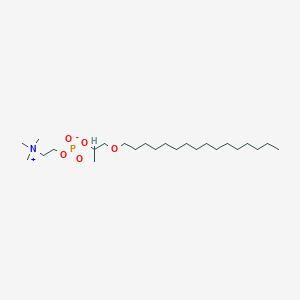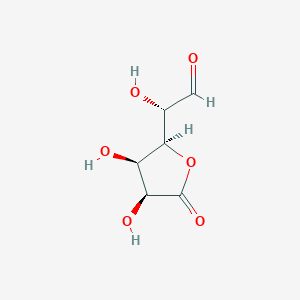![molecular formula C7H7N3O B15203806 Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
Isoxazolo[5,4-b]pyridine-3-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[5,4-b]pyridine-3-methanamine is a heterocyclic compound characterized by a fused isoxazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine derivatives typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the use of 5-amino-3-methylisoxazole as a starting material, which undergoes heterocyclization reactions with 1,3-electrophilic agents . Another approach involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C .
Industrial Production Methods
Industrial production methods for isoxazolo[5,4-b]pyridine derivatives are not extensively documented. the use of scalable and eco-friendly synthetic strategies, such as catalyst-free one-pot reactions, is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-b]pyridine-3-methanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Isoxazolo[5,4-b]pyridine-3-methanamine has a broad range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antitumor and pesticidal properties.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-b]pyridine-3-methanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been studied as inhibitors of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Isoxazolo[5,4-b]pyridine-3-methanamine can be compared with other similar heterocyclic compounds, such as:
Isoxazolidines: These compounds also contain an isoxazole ring but differ in their ring fusion and substitution patterns.
Indole derivatives: These compounds share some structural similarities but have different biological activities and applications.
This compound stands out due to its unique combination of isoxazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2 |
InChI Key |
HRLYWEQBASMTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


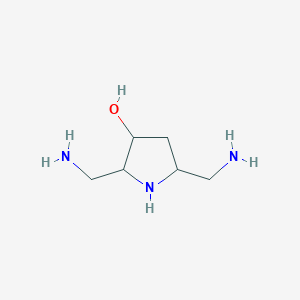

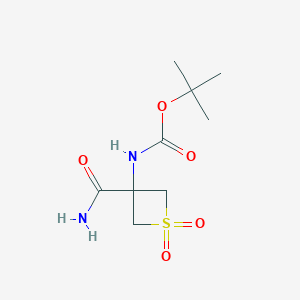
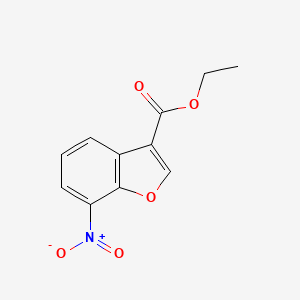
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)
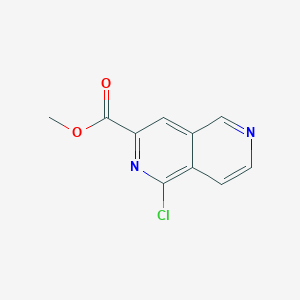
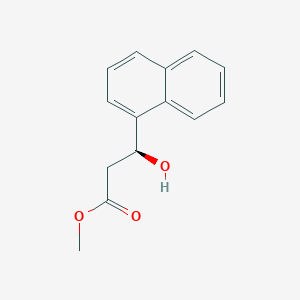
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
